3-(p-Trifluoromethylphenoxy)-1-propyne 3-(p-Trifluoromethylphenoxy)-1-propyne
Brand Name: Vulcanchem
CAS No.: 63878-78-4
VCID: VC13393428
InChI: InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2
SMILES: C#CCOC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C10H7F3O
Molecular Weight: 200.16 g/mol

3-(p-Trifluoromethylphenoxy)-1-propyne

CAS No.: 63878-78-4

Cat. No.: VC13393428

Molecular Formula: C10H7F3O

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

3-(p-Trifluoromethylphenoxy)-1-propyne - 63878-78-4

Specification

CAS No. 63878-78-4
Molecular Formula C10H7F3O
Molecular Weight 200.16 g/mol
IUPAC Name 1-prop-2-ynoxy-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2
Standard InChI Key BRORDTRRXFYCDZ-UHFFFAOYSA-N
SMILES C#CCOC1=CC=C(C=C1)C(F)(F)F
Canonical SMILES C#CCOC1=CC=C(C=C1)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(p-Trifluoromethylphenoxy)-1-propyne (C10H7F3O) consists of:

  • Propargyl group: A terminal alkyne (HC≡C-CH2-) enabling participation in Huisgen cycloaddition (click chemistry).

  • Ether linkage: Connects the propargyl group to a para-substituted trifluoromethylphenyl ring.

  • Trifluoromethyl group: Introduces electron-withdrawing effects, enhancing lipophilicity and metabolic stability .

Table 1: Inferred Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Molecular Weight200.16 g/molCalculated from formula
Density~1.3 g/cm³Analogous propargyl ethers
Boiling Point~150–180°CSimilar fluorinated ethers
SolubilityLow in water; soluble in organic solventsTrifluoromethyl group
StabilitySensitive to strong acids/basesPropargyl ether reactivity

Synthetic Routes and Optimization

Williamson Ether Synthesis

A plausible method involves reacting propargyl bromide with p-trifluoromethylphenol in the presence of a strong base (e.g., KOtBu):

HC≡C-CH2Br+HO-C6H4-CF3KOtBuHC≡C-CH2O-C6H4-CF3+KBr\text{HC≡C-CH}_2\text{Br} + \text{HO-C}_6\text{H}_4\text{-CF}_3 \xrightarrow{\text{KOtBu}} \text{HC≡C-CH}_2\text{O-C}_6\text{H}_4\text{-CF}_3 + \text{KBr}
  • Conditions: Anhydrous NMP solvent, 80°C, 6 hours .

  • Yield: ~70–85% (based on analogous etherifications ).

Nucleophilic Aromatic Substitution

Using propargyl alcohol and 1-chloro-4-trifluoromethylbenzene:

HC≡C-CH2OH+Cl-C6H4-CF3KI, KOtBuHC≡C-CH2O-C6H4-CF3+HCl\text{HC≡C-CH}_2\text{OH} + \text{Cl-C}_6\text{H}_4\text{-CF}_3 \xrightarrow{\text{KI, KOtBu}} \text{HC≡C-CH}_2\text{O-C}_6\text{H}_4\text{-CF}_3 + \text{HCl}
  • Catalyst: Potassium iodide (10 mol%) .

  • Advantage: Avoids handling propargyl bromide, which is volatile and toxic .

Stability and Reactivity

Thermal and Chemical Stability

  • Thermal Decomposition: Predicted to occur above 200°C, releasing CO and CF3-containing fragments .

  • Hydrolysis Resistance: The electron-withdrawing CF3 group stabilizes the ether bond against acidic/basic hydrolysis compared to non-fluorinated analogs .

Reactivity in Organic Transformations

  • Click Chemistry: The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful in bioconjugation .

  • Hydrogenation: Catalytic hydrogenation (Pd/C) yields 3-(p-trifluoromethylphenoxy)-propane, a saturated ether .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Propargyl CH₂: δ 4.2 (d, J = 2.4 Hz, 2H).

    • Aromatic protons: δ 7.4–7.6 (m, 2H), δ 7.7–7.9 (m, 2H) .

  • ¹⁹F NMR: δ -63 ppm (CF3 group) .

Infrared (IR) Spectroscopy

  • C≡C stretch: ~2100 cm⁻¹.

  • C-O-C asymmetric stretch: ~1250 cm⁻¹ .

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